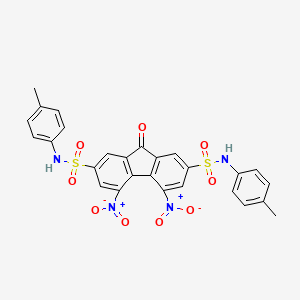

![molecular formula C19H13BrClN5OS B11699530 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699530.png)

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4E)-2-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-4-[2-(2-Chlorphenyl)hydrazinyliden]-5-methyl-2,4-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung mit möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die eine Bromphenylgruppe, eine Thiazolylgruppe und einen Chlorphenylhydrazinyliden-Rest umfasst, was sie zu einem interessanten Forschungsobjekt in Chemie, Biologie und Medizin macht.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (4E)-2-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-4-[2-(2-Chlorphenyl)hydrazinyliden]-5-methyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiazolrings, gefolgt von der Einführung der Bromphenyl- und Chlorphenylgruppen. Der letzte Schritt umfasst die Bildung des Pyrazolonrings unter spezifischen Reaktionsbedingungen, wie z. B. kontrollierter Temperatur und pH-Wert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz und Ausbeute der Verbindung verbessern. Die Optimierung der Reaktionsbedingungen, wie z. B. die Wahl des Lösungsmittels und die Auswahl des Katalysators, ist entscheidend für die großtechnische Produktion.

Chemische Reaktionsanalyse

Reaktionstypen

(4E)-2-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-4-[2-(2-Chlorphenyl)hydrazinyliden]-5-methyl-2,4-dihydro-3H-pyrazol-3-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Halogenierungs- oder Nitrierungsreaktionen können neue funktionelle Gruppen in die Verbindung einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen und organische Lösungsmittel. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert müssen sorgfältig kontrolliert werden, um die gewünschten Produkte zu erhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen wie Nitro- oder Halogengruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4E)-2-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-4-[2-(2-Chlorphenyl)hydrazinyliden]-5-methyl-2,4-dihydro-3H-pyrazol-3-on als Baustein zur Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen und zelluläre Signalwege zu untersuchen. Ihre Fähigkeit, mit bestimmten Proteinen zu interagieren, macht sie zu einem wertvollen Werkzeug für das Verständnis biologischer Prozesse.

Medizin

In der Medizin hat (4E)-2-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-4-[2-(2-Chlorphenyl)hydrazinyliden]-5-methyl-2,4-dihydro-3H-pyrazol-3-on potenzielle Anwendungen als Therapeutikum. Die Forschung ist im Gange, um ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt werden. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in Elektronik, Beschichtungen und Polymeren geeignet.

Wirkmechanismus

Der Wirkmechanismus von (4E)-2-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-4-[2-(2-Chlorphenyl)hydrazinyliden]-5-methyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu Veränderungen in zellulären Signalwegen und physiologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege aufzuklären.

Analyse Chemischer Reaktionen

Types of Reactions

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like nitro or halogen groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Wirkmechanismus

The mechanism of action of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Bromphenethylalkohol: Diese Verbindung teilt die Bromphenylgruppe, jedoch fehlen ihr die Thiazolyl- und Pyrazolonreste.

2-(2-Chlorphenyl)hydrazin: Diese Verbindung enthält den Chlorphenylhydrazinyliden-Rest, jedoch fehlen ihr die Thiazolyl- und Pyrazolonreste.

Einzigartigkeit

Die Einzigartigkeit von (4E)-2-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-4-[2-(2-Chlorphenyl)hydrazinyliden]-5-methyl-2,4-dihydro-3H-pyrazol-3-on liegt in seiner komplexen Struktur, die mehrere funktionelle Gruppen kombiniert.

Eigenschaften

Molekularformel |

C19H13BrClN5OS |

|---|---|

Molekulargewicht |

474.8 g/mol |

IUPAC-Name |

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-5-3-2-4-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(20)9-7-12/h2-10,25H,1H3 |

InChI-Schlüssel |

QGHAXKCWXLEWQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699448.png)

![3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699465.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11699472.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate](/img/structure/B11699481.png)

![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)

![(5E)-1-(3-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11699498.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11699500.png)

![3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699507.png)

![1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11699519.png)

![(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11699520.png)

![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699525.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11699526.png)

![N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B11699527.png)